![molecular formula C16H13N3OS B2580707 N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide CAS No. 642946-02-9](/img/structure/B2580707.png)
N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide”, also known as CM247, is a molecule of interest in the field of scientific research. It has a CAS Number of 1448-64-2 and a molecular weight of 281.34 .
Synthesis Analysis
While specific synthesis methods for “N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide” were not found, a similar compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .Physical And Chemical Properties Analysis
“N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide” has a boiling point of 168-172 degrees Celsius . It is stored at ambient temperature .Scientific Research Applications
Synthetic Opioids and Chemical Analysis
The chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, have been detailed. These compounds, developed in the 1970s and 1980s, show significant impact on drug markets due to their euphoric effects and potential for abuse. This underlines the importance of early detection and risk assessment for similar compounds (Sharma et al., 2018).
Environmental and Biological Degradation
Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) indicates significant interest in understanding the environmental fate and biotoxicity of chemical compounds. This area could be relevant for assessing the environmental impact of similar chemical compounds and their by-products (Qutob et al., 2022).
Antimicrobial and Anticancer Applications
N-heterocyclic carbene-metal complexes have shown promise as bio-organometallic antimicrobial and anticancer drugs. These compounds exhibit significant biomedical applications, highlighting a potential research avenue for similar compounds (Patil et al., 2020).
Adsorption and Environmental Remediation
The study of low-cost adsorbents for the removal of pollutants, such as methylene blue from solutions, indicates the potential for chemical compounds to play a role in environmental remediation. This research area could be relevant for compounds with similar functionalities, focusing on their adsorption properties and utility in purifying water and soil environments (Rafatullah et al., 2010).
Safety And Hazards
properties
IUPAC Name |
N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-2-6-13(7-3-11)15(20)19-16(21)18-14-8-4-12(10-17)5-9-14/h2-9H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSGEYUOFRABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


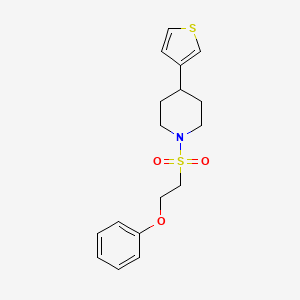
![Methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate](/img/structure/B2580629.png)

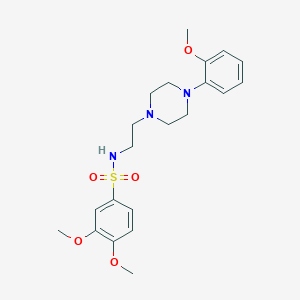
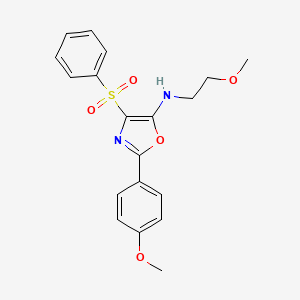
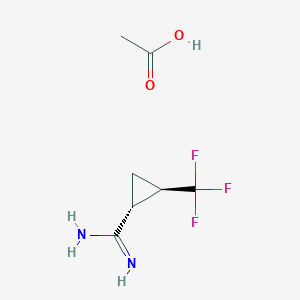
![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2580638.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2580639.png)
![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2580640.png)
![1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2580641.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
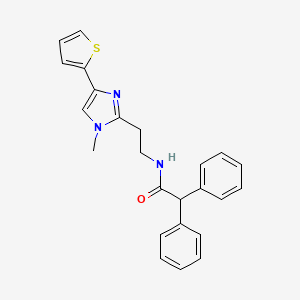
![3-Methyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2580645.png)